molecular formula C22H18ClNO6S B11605836 2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

Cat. No.: B11605836
M. Wt: 459.9 g/mol
InChI Key: QAKPKGCOQZUPIR-NUIIPWOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(2Z)-5-[(4-CHLOROPHENYL)AMINO]-4-(ETHOXYCARBONYL)-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound that features a chlorophenyl group, an ethoxycarbonyl group, and a dihydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2Z)-5-[(4-CHLOROPHENYL)AMINO]-4-(ETHOXYCARBONYL)-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactions. The starting materials might include 4-chlorophenylamine, ethyl chloroformate, and other reagents necessary for constructing the dihydrothiophene ring. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors or batch reactors. Optimizing reaction conditions to maximize yield and purity while minimizing by-products is crucial. Techniques such as crystallization, distillation, and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for creating more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use as a drug candidate for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways might include inhibition or activation of these targets, leading to the desired biological or chemical effects. Detailed studies, including computational modeling and experimental validation, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(2Z)-5-[(4-METHOXYPHENYL)AMINO]-4-(ETHOXYCARBONYL)-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID
  • 2-(4-{[(2Z)-5-[(4-FLUOROPHENYL)AMINO]-4-(ETHOXYCARBONYL)-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID

Uniqueness

The uniqueness of 2-(4-{[(2Z)-5-[(4-CHLOROPHENYL)AMINO]-4-(ETHOXYCARBONYL)-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its specific substituents, which can influence its reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide further research.

Properties

Molecular Formula

C22H18ClNO6S

Molecular Weight

459.9 g/mol

IUPAC Name

2-[4-[(Z)-[5-(4-chlorophenyl)imino-4-ethoxycarbonyl-3-hydroxythiophen-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H18ClNO6S/c1-2-29-22(28)19-20(27)17(31-21(19)24-15-7-5-14(23)6-8-15)11-13-3-9-16(10-4-13)30-12-18(25)26/h3-11,27H,2,12H2,1H3,(H,25,26)/b17-11-,24-21?

InChI Key

QAKPKGCOQZUPIR-NUIIPWOLSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.